molecular formula C14H6Cl8O B14517842 1,1'-Oxybis(2,3,5,6-tetrachloro-4-methylbenzene) CAS No. 62584-50-3

1,1'-Oxybis(2,3,5,6-tetrachloro-4-methylbenzene)

Cat. No.: B14517842
CAS No.: 62584-50-3
M. Wt: 473.8 g/mol
InChI Key: TYGNWHYAEOHACE-UHFFFAOYSA-N
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Description

1,1’-Oxybis(2,3,5,6-tetrachloro-4-methylbenzene) is a chemical compound characterized by its unique structure, which includes two tetrachloromethylbenzene units connected by an oxygen atom. This compound is known for its stability and resistance to degradation, making it useful in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Oxybis(2,3,5,6-tetrachloro-4-methylbenzene) typically involves the reaction of 2,3,5,6-tetrachloro-4-methylphenol with a suitable dehydrating agent to form the ether linkage. Common dehydrating agents used in this synthesis include phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of 1,1’-Oxybis(2,3,5,6-tetrachloro-4-methylbenzene) is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,1’-Oxybis(2,3,5,6-tetrachloro-4-methylbenzene) undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted derivatives like 2,3,5,6-tetrachloro-4-methylphenyl ethers or thioethers.

    Oxidation: Formation of tetrachlorobenzoic acid or tetrachlorobenzaldehyde.

    Reduction: Formation of less chlorinated benzene derivatives.

Scientific Research Applications

1,1’-Oxybis(2,3,5,6-tetrachloro-4-methylbenzene) has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1’-Oxybis(2,3,5,6-tetrachloro-4-methylbenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound’s high chlorine content and ether linkage contribute to its ability to form stable complexes with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,5-Tetrachloro-4-methoxybenzene: Similar structure but with a methoxy group instead of an ether linkage.

    Pentachloropyridine: Another chlorinated aromatic compound with different reactivity and applications.

    Tetrachlorobenzene: A simpler chlorinated benzene derivative with fewer functional groups.

Uniqueness

1,1’-Oxybis(2,3,5,6-tetrachloro-4-methylbenzene) is unique due to its ether linkage connecting two highly chlorinated aromatic rings. This structure imparts distinct chemical properties, such as increased stability and resistance to degradation, making it valuable in applications where long-term stability is required.

Properties

CAS No.

62584-50-3

Molecular Formula

C14H6Cl8O

Molecular Weight

473.8 g/mol

IUPAC Name

1,2,4,5-tetrachloro-3-methyl-6-(2,3,5,6-tetrachloro-4-methylphenoxy)benzene

InChI

InChI=1S/C14H6Cl8O/c1-3-5(15)9(19)13(10(20)6(3)16)23-14-11(21)7(17)4(2)8(18)12(14)22/h1-2H3

InChI Key

TYGNWHYAEOHACE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)C)Cl)Cl)Cl)Cl

Origin of Product

United States

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